(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group on one of the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atoms and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with only one chlorine atom.
(2E)-3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one: Similar structure with chlorine atoms in different positions.
(2E)-3-(3,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure with methoxy groups instead of chlorine atoms.
Uniqueness
The presence of two chlorine atoms and a hydroxyl group on the phenyl ring of (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one makes it unique compared to other chalcones. These substituents can significantly influence its chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-8-11(15(19)13(17)9-12)6-7-14(18)10-4-2-1-3-5-10/h1-9,19H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJDCVDGAZOAL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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